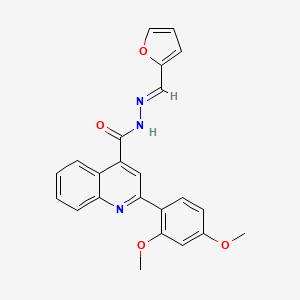
2-(2,4-dimethoxyphenyl)-N'-(2-furylmethylene)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They exhibit properties such as anti-inflammatory, anticancer, and antiviral activities.
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical reactions and pathways. For instance, Baba et al. (1998) described the synthesis of related quinoline compounds used as antirheumatic drugs (Baba, Makino, Ohta, & Sohda, 1998). Similarly, Mizuno et al. (2006) detailed efficient syntheses of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a metabolite of a related compound (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various techniques. Asiri et al. (2011) analyzed the molecular structure of a similar quinoline derivative, noting the buckled fused-ring system and twisted aromatic rings (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Chemical Reactions and Properties
Quinoline derivatives can undergo a variety of chemical reactions. Austin et al. (2007) explored the scope and regiochemistry of photocyclisation of benzylidenecyclopentanone O-alkyl and O-acetyloximes, leading to the formation of quinolines (Austin, Egan, Tully, & Pratt, 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as crystalline structure and bond angles, can be determined using X-ray crystallography. For example, Cantalupo, Crundwell, & Glagovich (2010) synthesized a quinoline derivative and analyzed its crystalline structure (Cantalupo, Crundwell, & Glagovich, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be assessed through various analytical techniques. Wazzan, Al-Qurashi, & Faidallah (2016) conducted DFT and TD-DFT/PCM calculations to analyze the molecular structure and spectroscopic characterization of similar compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Wissenschaftliche Forschungsanwendungen
Analytical Applications
A study discussed the use of a related fluorogenic labelling reagent in pre-column derivatization for HPLC separation of chlorophenols, highlighting its utility in detecting pharmaceutical contaminants with high sensitivity and specificity R. Gatti et al., 1997.
Synthesis and Biological Activities
Research on disease-modifying antirheumatic drugs led to the synthesis and activity study of metabolites of a related compound, which showed anti-inflammatory effects, underscoring the potential for therapeutic applications A. Baba et al., 1998.
Novel Synthesis Methods
The synthesis of quino[1,2‐c]quinazolines via intermediates related to the compound demonstrates the versatility of these molecules in generating a wide array of heterocyclic compounds, which could have various chemical and pharmaceutical applications S. Phillips & R. Castle, 1980.
Antimicrobial Activities
Another study focused on the synthesis of pyrrolylthieno[2,3-b]-quinoline derivatives, including carbohydrazide derivatives, and evaluated their antibacterial and antifungal activities. This research illustrates the potential of such compounds in developing new antimicrobial agents A. Geies et al., 1998.
Chemical Sensing Applications
A quinoline-based compound was identified as a chemosensor for 2,4,6-trinitrophenol (TNP), demonstrating the compound's utility in detecting explosive materials through a specific fluorescence quenching mechanism. This highlights the potential use of related compounds in environmental and security applications S. Halder et al., 2018.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-15-9-10-18(22(12-15)29-2)21-13-19(17-7-3-4-8-20(17)25-21)23(27)26-24-14-16-6-5-11-30-16/h3-14H,1-2H3,(H,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWCXWXDLLEGNE-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]quinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)
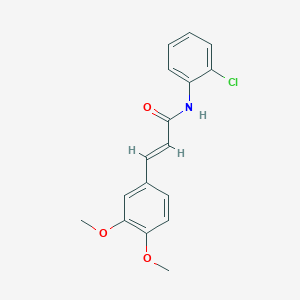
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)
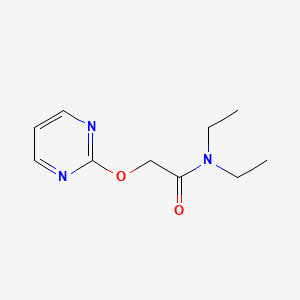
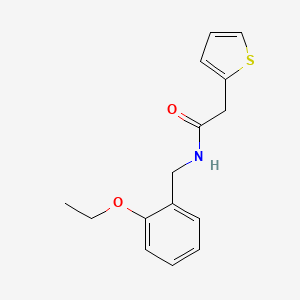
![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)
![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)
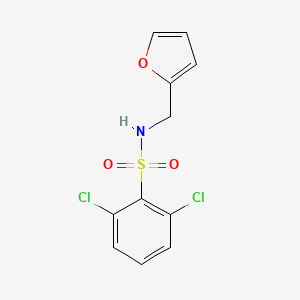
![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)